molecular formula C24H20ClN7O3 B6563724 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide CAS No. 1005971-15-2

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide

Cat. No.: B6563724
CAS No.: 1005971-15-2
M. Wt: 489.9 g/mol
InChI Key: RYJLJWQHZAJQQO-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-chlorophenyl group at position 1 of the pyrazolo-pyrimidine core, a 3-methyl-substituted pyrazole ring at position 4, and a 2-(3-methoxyphenoxy)acetamide moiety at position 5 of the pyrazole (Fig. 1). The molecular formula is C₂₄H₂₀ClN₇O₃, with a molecular weight of 514.91 g/mol .

Properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O3/c1-15-9-21(29-22(33)13-35-19-8-4-7-18(11-19)34-2)32(30-15)24-20-12-28-31(23(20)26-14-27-24)17-6-3-5-16(25)10-17/h3-12,14H,13H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJLJWQHZAJQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC(=C2)OC)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the inhibition of specific kinases and its implications in treating various diseases.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrazolo[3,4-d]pyrimidine core : This bicyclic structure is known for its biological activity.
  • Chlorophenyl group : The presence of a chlorine atom on the phenyl ring enhances its lipophilicity and biological activity.
  • Methoxyphenoxy moiety : This group may contribute to the compound's solubility and interaction with biological targets.

The molecular formula is C23H20ClN7O3C_{23}H_{20}ClN_7O_3, with a molecular weight of approximately 465.9 g/mol.

Kinase Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various kinases, particularly:

  • p70S6 Kinase : This kinase plays a critical role in cell growth and metabolism. Inhibition can lead to reduced tumor growth and proliferation in cancer models.
  • Akt Kinase : Known for its role in cell survival pathways, inhibition of Akt can induce apoptosis in cancer cells.

In vitro studies have shown that this compound demonstrates a strong affinity for these kinases, leading to a decrease in their activity and subsequent cellular effects.

Anticancer Activity

Case studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro assays using various cancer cell lines (e.g., breast cancer and leukemia) have shown that treatment with this compound results in significant reductions in cell viability and proliferation rates.
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis through activation of caspase pathways, alongside cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been observed to possess anti-inflammatory effects. Preclinical models have demonstrated:

  • Reduction of Cytokine Production : The compound effectively reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Inhibition of NF-kB Pathway : The compound's action on the NF-kB signaling pathway suggests its potential use in treating inflammatory diseases.

Research Findings Summary

Study TypeFindings
Kinase InhibitionStrong inhibition of p70S6K and Akt kinases; potential for cancer therapy
Cell Line StudiesSignificant reduction in viability of cancer cells; induction of apoptosis
Anti-inflammatoryDecreased production of pro-inflammatory cytokines; inhibition of NF-kB pathway

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazolo-Pyrimidine Derivatives

The compound’s structural analogs differ primarily in substitutions on the phenyl rings or the acetamide side chain. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound 3-chlorophenyl, 3-methyl-pyrazole, 3-methoxyphenoxy-acetamide 514.91 Enhanced lipophilicity; potential kinase inhibition
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide 2,4-dimethylphenyl, 3-methyl-pyrazole, 3-methoxyphenoxy-acetamide 529.94 Increased steric hindrance; altered binding affinity
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide 3-chlorophenyl, 3-methyl-pyrazole, 4-methoxyphenyl-acetamide 473.90 Reduced solubility due to lack of ether oxygen
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-chlorophenyl, cyano group, chloroacetamide 299.13 Higher reactivity (chloroacetamide); insecticidal activity

Key Observations :

  • The 3-methoxyphenoxy group in the target compound improves solubility compared to the 4-methoxyphenyl analog, as the ether oxygen enhances hydrogen-bonding capacity .
  • The chloroacetamide derivative () exhibits insecticidal activity due to its electrophilic chloro group, which is absent in the target compound.

Preparation Methods

Chlorination and Hydrazinolysis

The synthesis begins with 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 ), which undergoes chlorination using phosphorus oxychloride (POCl₃) and trimethylamine (TMA) to yield 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2 ). Subsequent hydrazinolysis of 2 with hydrazine hydrate under reflux in ethanol produces 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3 ), a versatile intermediate for further functionalization.

One-Flask Vilsmeier-Haack Approach

An alternative method employs 5-aminopyrazole derivatives reacted with N,N-dimethylformamide (DMF) and phosphorus tribromide (PBr₃) to generate a Vilsmeier reagent in situ. This facilitates cyclization into the pyrazolo[3,4-d]pyrimidine core at 60–80°C, achieving yields up to 91%. The reaction’s efficiency depends on the electron-withdrawing nature of substituents, with 3-chlorophenyl groups enhancing regioselectivity.

Introduction of the 3-Chlorophenyl Group

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 4-chloropyrazolo[3,4-d]pyrimidine (2 ) with 3-chloroaniline using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as a ligand introduces the 3-chlorophenyl group. Reactions in toluene at 110°C for 12 hours achieve 75–85% yields, with microwave irradiation reducing reaction times to 2 hours.

Nucleophilic Aromatic Substitution

Direct displacement of the 4-chloro group in 2 with 3-chlorophenol in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 120°C provides moderate yields (60–65%). This method avoids transition-metal catalysts but requires careful temperature control to prevent decomposition.

Construction of the 3-Methylpyrazole Unit

Cyclocondensation of Hydrazines

Reaction of 3 with acetylacetone in acetic acid under reflux forms the 3-methylpyrazole ring via cyclocondensation. The reaction proceeds through a Schiff base intermediate, which undergoes intramolecular cyclization to yield the pyrazole-substituted derivative (4 ) in 70–78% yield.

Suzuki Coupling with Pyrazole Boronic Esters

A more efficient route involves Suzuki-Miyaura coupling of 4-bromopyrazolo[3,4-d]pyrimidine with 3-methyl-1H-pyrazole-5-boronic acid pinacol ester. Using Pd(PPh₃)₄ and sodium carbonate in a dioxane/water mixture at 90°C, this method achieves 85–90% yields with excellent regioselectivity.

Attachment of the 2-(3-Methoxyphenoxy)Acetamide Side Chain

Synthesis of 2-(3-Methoxyphenoxy)Acetic Acid

3-Methoxyphenol is reacted with ethyl bromoacetate in acetone using K₂CO₃ as a base, followed by saponification with NaOH to yield 2-(3-methoxyphenoxy)acetic acid (5 ).

Amide Bond Formation

The carboxylic acid 5 is activated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is then coupled with the amino-pyrazole intermediate (4 ) in dichloromethane (DCM) using triethylamine (Et₃N) as a base. This step affords the final product in 65–72% yield after purification by column chromatography.

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Pyrazolo[3,4-d]pyrimidine formation : DMF at 60°C maximizes cyclization efficiency.

  • Suzuki coupling : Dioxane/water (4:1) at 90°C ensures optimal catalyst activity.

  • Amide coupling : DCM at 0–5°C minimizes racemization.

Catalytic Systems

  • Pd₂(dba)₃/Xantphos : Superior for Buchwald-Hartwig amination.

  • Pd(PPh₃)₄ : Effective for Suzuki couplings with boronic esters.

Analytical Characterization

ParameterMethodData for Target Compound
Molecular Weight HRMS (ESI+)m/z 490.12 [M+H]⁺
Melting Point DSC218–220°C
Purity HPLC (C18 column)98.5% (254 nm)
¹H NMR (400 MHz, DMSO)-δ 8.65 (s, 1H, pyrimidine-H), 7.82–7.12 (m, 8H, aromatic), 4.52 (s, 2H, CH₂), 3.78 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃)

Challenges and Alternative Routes

Regioselectivity in Pyrazole Formation

Competing cyclization pathways during pyrazole synthesis may yield regioisomers. Microwave-assisted reactions and high-pressure conditions improve selectivity, favoring the desired 3-methyl isomer.

Side Reactions in Amide Coupling

Over-activation of the carboxylic acid can lead to N-acylurea byproducts. Using HOBt (hydroxybenzotriazole) as an additive suppresses this side reaction.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow chemistry for the Vilsmeier-Haack cyclization and Buchwald-Hartwig amination steps, reducing reaction times by 40% and improving yields to 82–88% .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Answer:
The synthesis involves a multi-step process starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors, followed by coupling with substituted acetamide moieties. Key steps include:

  • Core formation : Cyclization of pyrazole derivatives with chlorophenyl groups under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Acetamide coupling : Nucleophilic substitution using α-chloroacetamide derivatives with K₂CO₃ as a base in dry acetonitrile (yield: 60–75%) .
  • Critical parameters : Temperature (70–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for core:acetamide) significantly impact purity and yield .

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